molecular formula C12H12N2 B597467 3-(O-tolyl)pyridin-4-amine CAS No. 1341622-75-0

3-(O-tolyl)pyridin-4-amine

Cat. No.: B597467
CAS No.: 1341622-75-0
M. Wt: 184.242
InChI Key: YZOROWKHACHNHE-UHFFFAOYSA-N
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Description

3-(O-tolyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an O-tolyl group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(O-tolyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with an O-tolyl group. One common method is the cross-coupling reaction of aryl bromides with pyridine derivatives in the presence of a palladium catalyst and a suitable base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(O-tolyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated pyridine derivatives. These products can further undergo additional transformations to yield more complex molecules.

Mechanism of Action

The mechanism of action of 3-(O-tolyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the O-tolyl and amine groups, which can influence its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-(2-methylphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-10(9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOROWKHACHNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734694
Record name 3-(2-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341622-75-0
Record name 3-(2-Methylphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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